(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine
CAS No.:
Cat. No.: VC13476971
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C8H12ClN3O | 
|---|---|
| Molecular Weight | 201.65 g/mol | 
| IUPAC Name | 4-chloro-5-methoxy-N-propan-2-ylpyrimidin-2-amine | 
| Standard InChI | InChI=1S/C8H12ClN3O/c1-5(2)11-8-10-4-6(13-3)7(9)12-8/h4-5H,1-3H3,(H,10,11,12) | 
| Standard InChI Key | DYBBUFLVLJSHOM-UHFFFAOYSA-N | 
| SMILES | CC(C)NC1=NC=C(C(=N1)Cl)OC | 
| Canonical SMILES | CC(C)NC1=NC=C(C(=N1)Cl)OC | 
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrimidine ring (C₄H₄N₂) substituted with:
- 
Chlorine at position 4, introducing electrophilicity for nucleophilic substitution reactions.
 - 
Methoxy group (-OCH₃) at position 5, enhancing solubility via hydrogen bonding and influencing electronic distribution .
 - 
Isopropylamine at position 2, contributing steric bulk and serving as a hydrogen bond donor/acceptor.
 
The IUPAC name, 4-chloro-5-methoxy-N-(propan-2-yl)pyrimidin-2-amine, reflects these substituents. Computational models predict a planar pyrimidine ring with slight distortion due to steric effects from the isopropyl group.
Table 1: Key Physicochemical Parameters
Synthetic Methodologies
Nucleophilic Substitution Routes
The primary synthesis route involves sequential functionalization of pyrimidine precursors:
- 
Chlorination: 5-methoxy-2,4-dihydroxypyrimidine reacts with phosphorus oxychloride (POCl₃) under basic conditions (e.g., triethylamine) at 50–80°C to yield 4-chloro-5-methoxy-2-chloropyrimidine .
 - 
Amination: The 2-chloro intermediate undergoes substitution with isopropylamine in ethanol at 60°C, achieving >85% yield.
 
Critical parameters:
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Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing transition states.
 - 
Temperature control: Excess heat promotes side reactions, such as methoxy group demethylation .
 
Table 2: Optimization of Amination Step
| Condition | Value | Yield (%) | Purity (%) | 
|---|---|---|---|
| Isopropylamine eq | 1.5 | 78 | 95 | 
| Reaction time (h) | 8 | 85 | 97 | 
| Catalyst | None | 72 | 93 | 
| Catalyst | DIPEA (1 eq) | 89 | 98 | 
Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety.
Pharmacological Applications
Enzyme and Receptor Modulation
Structural analogs of (4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine exhibit potent activity against endothelin (ET) receptors, which regulate vascular tone and fibrosis. In vitro studies demonstrate:
- 
ETₐ receptor affinity: IC₅₀ = 12 nM for analogs with 5-methoxy groups .
 - 
Selectivity: 5-methoxy substitution improves ETₐ/ETᴮ selectivity by 8-fold compared to methyl analogs .
 
Table 3: Receptor Binding Data for Pyrimidine Derivatives
| Compound | ETₐ IC₅₀ (nM) | ETᴮ IC₅₀ (nM) | Selectivity Ratio | 
|---|---|---|---|
| 5-Methoxy derivative | 12 | 450 | 37.5 | 
| 5-Methyl derivative | 18 | 220 | 12.2 | 
| 5-Chloro derivative | 24 | 320 | 13.3 | 
Future Research Directions
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Stereoselective synthesis: Develop asymmetric routes to access enantiomerically pure forms for chiral target engagement.
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Prodrug formulations: Explore phosphate or ester derivatives to enhance oral bioavailability.
 - 
Target validation: Screen against kinase libraries to identify off-target effects and repurposing opportunities.
 
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